molecular formula C8H6BrN3O4 B12970117 Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate

Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate

Cat. No.: B12970117
M. Wt: 288.05 g/mol
InChI Key: UZXXYQWIOOQURO-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a bromine atom, a pyrazine ring, and an oxazine ring, making it a versatile scaffold for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one with various aromatic aldehydes in the presence of copper(I) catalysts has been reported .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts, sodium methoxide, and tributyltin hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated heterocycles and pyrazine derivatives. Examples are:

  • 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 7-bromo-4-(bromomethyl)-2-methylindole

Uniqueness

What sets Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate apart is its unique combination of a pyrazine ring and an oxazine ring, along with the presence of a bromine atom. This combination provides a versatile platform for chemical modifications and enhances its potential for various applications .

Properties

Molecular Formula

C8H6BrN3O4

Molecular Weight

288.05 g/mol

IUPAC Name

methyl 7-bromo-3-oxo-4H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate

InChI

InChI=1S/C8H6BrN3O4/c1-15-8(14)4-5(9)12-7-6(11-4)10-3(13)2-16-7/h2H2,1H3,(H,10,11,13)

InChI Key

UZXXYQWIOOQURO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C(=N1)NC(=O)CO2)Br

Origin of Product

United States

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